molecular formula C9H7NO2 B1625063 4-Methylbenzoyl isocyanate CAS No. 5843-46-9

4-Methylbenzoyl isocyanate

Cat. No. B1625063
CAS RN: 5843-46-9
M. Wt: 161.16 g/mol
InChI Key: MLWXSSVGXIJYIR-UHFFFAOYSA-N
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Description

4-Methylbenzyl isocyanate, also known as p-methylbenzyl isocyanate, is an organic building block containing an isocyanate group . It is a clear colorless to yellow liquid .


Synthesis Analysis

Isocyanates, including 4-Methylbenzyl isocyanate, are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .


Molecular Structure Analysis

The molecular formula of 4-Methylbenzyl isocyanate is C9H9NO . The structure contains an isocyanate group, which is characterized by the N=C=O group. This group contains two double bonds and exhibits strong chemical reactivity .


Physical And Chemical Properties Analysis

4-Methylbenzyl isocyanate has a refractive index of n20/D 1.522 (lit.), a boiling point of 55 °C/0.5 mmHg (lit.), and a density of 1.052 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiourea Derivatives : 4-Methylbenzoyl isocyanate has been used in the efficient synthesis of thiourea derivatives. For instance, Saeed et al. (2010) utilized 4-methylbenzoyl isocyanate for synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, demonstrating its utility in creating structurally complex molecules (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Interactions

  • Reactions with Imidazoles : Mitsuhashi et al. (1983) reported the reaction of 4-methylimidazoles with methyl and aryl isocyanates, including 4-methylbenzoyl isocyanate. This study highlights the specific reactivity of 4-methylbenzoyl isocyanate with heterocyclic compounds (Mitsuhashi, Itho, Kawahara, & Tanaka, 1983).

Application in Polymer Research

  • Polyurea Microstructure and Dynamics : In the field of polymer research, 4-methylbenzoyl isocyanate is significant. Choi et al. (2012) explored the use of isocyanates, including 4-methylbenzoyl isocyanate, in synthesizing polyureas and investigating their mechanical properties, crucial for applications like impact mitigation and ballistic protection (Choi, Fragiadakis, Roland, & Runt, 2012).

Biodegradation and Environmental Impact

Advanced Material Synthesis

  • Creation of Optically Active Polymers : Maeda and Okamoto (1998) used aromatic isocyanates like 4-methylbenzoyl isocyanate to synthesize optically active polymers, indicating its utility in creating materials with specific optical properties (Maeda & Okamoto, 1998).

Safety And Hazards

4-Methylbenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Methylbenzyl isocyanate .

properties

IUPAC Name

4-methylbenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXSSVGXIJYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462918
Record name 4-METHYL-BENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzoyl isocyanate

CAS RN

5843-46-9
Record name 4-METHYL-BENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylbenzoyl isocyanate

Citations

For This Compound
9
Citations
T Iwamura, I Tomita, M Suzuki… - Journal of Polymer …, 1999 - Wiley Online Library
… In order to exclude one of the two active hydrogens in the hydrogen-transfer polymerization, monomer 2 was prepared from 4-methylbenzoyl isocyanate and N-methylacrylamide and …
Number of citations: 13 onlinelibrary.wiley.com
T Iwamura, I Tomita, M Suzuki, T Endo - Reactive and Functional Polymers, 1999 - Elsevier
… -p-toluenesulfonylurea and N-acryloyl-N′-(4-methylbenzoyl)urea prepared from acrylamide and activated isocyanates (ie p-toluenesulfonyl isocyanate and 4-methylbenzoyl isocyanate…
Number of citations: 24 www.sciencedirect.com
岩村武 - 1998 - ci.nii.ac.jp
… Chapter5 Hydrogen-Transfer Polymerization of Monomers Having Diacylurea Moieties Derived from 4-Methylbenzoyl Isocyanate and Acrylamide Derivatives / p69 (0074.jp2) …
Number of citations: 3 ci.nii.ac.jp
T Iwamura, I Tomita, M Suzuki… - Journal of Polymer …, 2000 - Wiley Online Library
… -acryloyl-N′-sulfonylurea, N-acryloyl-N′-acylurea, and N-acryloyl-N′-arylurea prepared from acrylamide and isocyanates (p-toluenesulfonyl isocyanate, 4-methylbenzoyl isocyanate, …
Number of citations: 14 onlinelibrary.wiley.com
H Yao, Y Song, W Huang, L Jiang, Q Jiang… - …, 2022 - ACS Publications
Hydrogen transfer polymerization (HTP) of vinyl monomers with active protons has resulted in heterochain polymers with attractive biodegradability and biocompatibility, which should …
Number of citations: 4 pubs.acs.org
E Çatiker, S Kirlak, M Atakay, B Salih - Ovidius University Annals of …, 2022 - sciendo.com
A series of novel poly (α-methyl β-alanine-b-lactone) s were prepared by a combination of hydrogen-transfer polymerization (HTP) of methacrylamide (MAm) and anionic ring-opening …
Number of citations: 7 sciendo.com
AD Jagtap, PT Chang, JR Liu, HC Wang… - European Journal of …, 2014 - Elsevier
A series of 6-acylureido derivatives containing a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold were synthesized as potential dual Aurora B/FLT3 inhibitors by replacing the 6-…
Number of citations: 31 www.sciencedirect.com
BW Rawe, AM Priegert, S Wang, C Schiller… - …, 2018 - ACS Publications
We report that the anionic polymerization of P-mesityl and m-xylyl-substituted phosphaalkenes follows an unusual addition–isomerization mechanism. Specifically, the polymerization of …
Number of citations: 21 pubs.acs.org
K Roos, M Planes, C Bakkali-Hassani, J Mehats… - …, 2016 - ACS Publications
Mechanistic insights into bulk hydrogen-transfer polymerization of acrylamide initiated by t-BuONa are proposed in this study where attention is particularly given to the initiation and …
Number of citations: 13 pubs.acs.org

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